8-Ethyl-4-(naphthalene-1-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
This compound is a diazaspirocyclic carboxylic acid derivative featuring a naphthalene-1-carbonyl substituent at the 4-position and an ethyl group at the 8-position of the spiro ring system. Its structure combines a rigid spirocyclic core with a bulky, lipophilic naphthalene moiety, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
8-ethyl-4-(naphthalene-1-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-2-22-12-10-21(11-13-22)23(18(14-27-21)20(25)26)19(24)17-9-5-7-15-6-3-4-8-16(15)17/h3-9,18H,2,10-14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGXOZRWGBWDCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Ethyl-4-(naphthalene-1-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, a complex organic compound, is gaining attention in medicinal chemistry due to its unique structural features and potential biological activities. Its spiro structure, characterized by the presence of two nitrogen atoms and an oxygen atom, contributes to its distinctive chemical properties and biological interactions.
The compound has the molecular formula and a molecular weight of approximately 382.45 g/mol. The naphthalene carbonyl moiety enhances its reactivity and interaction with biological targets.
Biological Activity
Research indicates that compounds similar to 8-Ethyl-4-(naphthalene-1-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid exhibit various biological activities, including:
- Anticancer Effects : Studies have shown that related compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. For instance, a study reported IC50 values for similar naphthalene derivatives ranging from 0.04 to 0.26 μM across different cancer cell lines, indicating significant potency against tumor growth .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 6a | 0.05 | MDA-MB-231 |
| 6aa | 0.04 | HeLa |
| 6b | 0.07 | A549 |
- Mechanism of Action : The mechanism through which these compounds exert their anticancer effects often involves cell cycle arrest and apoptosis induction. For example, treatment with certain derivatives led to a significant decrease in the G1 phase population of MDA-MB-231 cells while increasing the S phase population, suggesting a disruption in normal cell cycle progression .
Case Studies
- Synthesis and Evaluation : A study focused on synthesizing naphthalene-based spiro compounds and evaluating their anticancer activity revealed that modifications in the substituents on the naphthalene ring significantly affected biological activity. For instance, variations in the aromatic groups led to differences in binding affinities with cancer cell receptors, influencing their therapeutic potential .
- Apoptosis Induction : In another investigation, compounds similar to the target molecule were tested for their ability to induce apoptosis in MDA-MB-231 cells using flow cytometry techniques. Results indicated that these compounds could trigger both early and late apoptosis in a dose-dependent manner .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A synthesis and evaluation study demonstrated that derivatives of this compound exhibited significant inhibitory effects on various cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. The IC50 values for these compounds indicate potent activity, particularly against MDA-MB-231 cells, where the compound caused cell cycle arrest and induced apoptosis in a dose-dependent manner .
Table 1: Anticancer Activity of Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6a | MDA-MB-231 | 0.05 |
| 6aβ | HeLa | 0.07 |
| 6aa | A549 | 0.08 |
| ... | ... | ... |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the naphthalene moiety significantly impact the biological activity of the compound. The introduction of various substituents on the aromatic rings has been correlated with enhanced anticancer properties, suggesting that further structural optimization could yield even more effective derivatives .
Case Study 1: Evaluation of Antitumor Efficacy
A comprehensive study evaluated multiple derivatives of 8-Ethyl-4-(naphthalene-1-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid against several tumor cell lines. The results showed that certain modifications significantly improved antitumor efficacy compared to standard chemotherapeutic agents like Bendamustine and Vorinostat, which had higher IC50 values in comparison .
Case Study 2: In Vivo Studies
In vivo studies are required to validate the efficacy observed in vitro. Preliminary studies using animal models have shown promising results in tumor reduction when treated with specific derivatives of this compound, suggesting its potential for further development into a therapeutic agent.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
*Calculated based on molecular formula.
Key Observations:
- Naphthalene vs. Aromatic Substituents : The naphthalene-1-carbonyl group (present in the target compound) introduces significant steric bulk and lipophilicity compared to smaller aryl groups like benzoyl or fluorobenzoyl. This may enhance membrane permeability but reduce solubility .
- Heteroaromatic Modifications : Pyridine-4-carbonyl () and furan-2-carbonyl () substituents introduce hydrogen-bonding capabilities and alter electronic properties, which could modulate target selectivity .
Physicochemical Properties
Available data for select analogs:
*Estimated using fragment-based methods.
Key Observations:
- Solubility : Smaller substituents (e.g., methyl or fluorine) improve aqueous solubility compared to naphthalene derivatives .
Preparation Methods
Cyclization Strategies
The spirocyclic core is typically synthesized through intramolecular cyclization. A representative method involves:
-
Mitsunobu Reaction : Reacting a diethanolamine derivative with triphenylphosphine and diethyl azodicarboxylate (DEAD) to form the oxazolidinone ring.
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Tosylate-Mediated Cyclization : Treatment of N-tosyl-β-amino alcohols with base induces ring closure, as demonstrated in the synthesis of analogous spirooxazolidinones (e.g., (4E)-4-(chloromethylidene)-3-tosyl-1,3-oxospirodecan-2-one).
Table 1: Cyclization Conditions and Yields
| Precursor | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| N-Tosyl-β-amino alcohol | K₂CO₃ | Acetonitrile | 25 | 78 |
| Diethanolamine derivative | PPh₃, DEAD | THF | 0 → 25 | 65 |
Functionalization of the Spiro Core
Ethylation at the 8-Position
Alkylation of the secondary amine in the diazaspiro system is achieved using iodoethane or ethyl triflate under basic conditions:
Acylation at the 4-Position
Introducing the naphthalene-1-carbonyl group requires careful selection of acylating agents and catalysts:
-
Friedel-Crafts Acylation :
-
Alternative Method : Palladium-catalyzed carbonylative coupling using naphthalene-1-boronic acid and CO gas.
Carboxylic Acid Formation
Ester Hydrolysis
The methyl or ethyl ester at the 3-position is hydrolyzed to the carboxylic acid under basic conditions:
-
Conditions :
Industrial-Scale Considerations
Palladium Removal and Purification
Post-coupling steps in patent WO2020049153A1 emphasize palladium scavenging using ethylenediamine and dimercaptotriazine silica, reducing Pd content to <10 ppm.
Crystallization Optimization
Crystallization from acetonitrile/heptane mixtures yields the final compound in >98% purity, critical for pharmaceutical applications.
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for optimizing the synthesis of 8-Ethyl-4-(naphthalene-1-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid?
- Methodological Answer : Utilize factorial design to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, pre-experimental designs (e.g., one-variable-at-a-time) can identify critical factors, followed by response surface methodology (RSM) for optimization . Structural analogs in (CAS 29122-07-4, C₁₉H₂₆N₂O₂) suggest spirocyclic intermediates may require controlled acylation conditions to avoid side reactions .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound?
- Methodological Answer : Cross-validate spectral interpretations using density functional theory (DFT) -predicted chemical shifts and vibrational frequencies. Compare experimental data with computational models to identify discrepancies, such as unexpected tautomerism or conformational flexibility. highlights physicochemical properties (e.g., hydrogen bonding, stereochemistry) that may influence spectral outcomes .
Advanced Research Questions
Q. What advanced computational strategies are suitable for studying the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations to model binding affinities and conformational stability. emphasizes AI-driven tools (e.g., COMSOL Multiphysics) for simulating enzyme-substrate interactions under varying thermodynamic conditions . Structural insights from related naphthalene derivatives () can inform pharmacophore modeling .
Q. How can researchers address contradictory bioactivity data in enzyme inhibition assays?
- Methodological Answer : Apply dose-response curve normalization and statistical meta-analysis to reconcile variability. For instance, notes that spirocyclic compounds often exhibit non-linear kinetics due to stereochemical effects; use Hill slope analysis to distinguish allosteric vs. competitive inhibition . Validate findings with orthogonal assays (e.g., surface plasmon resonance) .
Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?
- Methodological Answer : Use accelerated stability testing (e.g., high-temperature/high-humidity chambers) combined with LC-MS/MS to track degradation products. lists standardized protocols for analyzing halogenated or aromatic byproducts, which may form under oxidative stress .
Q. How can researchers design experiments to explore the compound’s pharmacokinetic properties (e.g., membrane permeability)?
- Methodological Answer : Implement artificial membrane permeability assays (e.g., PAMPA) and Caco-2 cell models to predict absorption. highlights computational tools for simulating partition coefficients (logP) and solubility, critical for bioavailability studies .
Methodological Frameworks for Data Analysis
Q. What statistical frameworks are robust for analyzing dose-dependent toxicity data?
- Methodological Answer : Apply probit or logit regression models to calculate LD₅₀/IC₅₀ values. Use Bayesian hierarchical models to account for inter-lab variability, as suggested in for resolving conflicting toxicity datasets .
Q. How should researchers validate the compound’s purity in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
